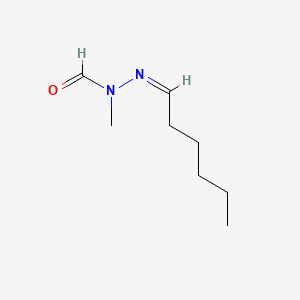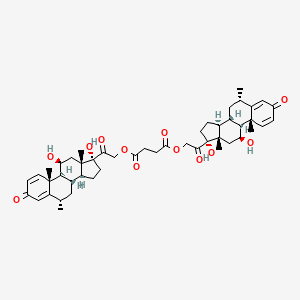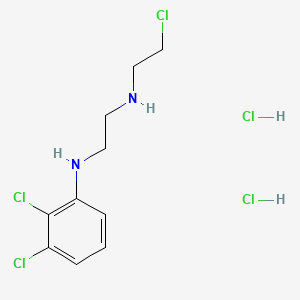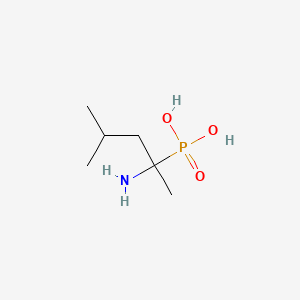![molecular formula C14H14ClCuN4S2+ B13840354 copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a copper center coordinated with a benzylsulfanyl group, a pyridinylidenehydrazinylidene moiety, and a sulfidoazanium group, along with a chloride ion. The intricate structure of this compound allows it to participate in a variety of chemical reactions and makes it a subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride typically involves the coordination of copper ions with the respective ligands under controlled conditions. One common method involves the reaction of copper salts, such as copper(II) chloride, with benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium in an organic solvent like acetonitrile. The reaction is often carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various ligands such as phosphines, amines; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper hydrides. Substitution reactions result in new copper complexes with different ligand environments .
Aplicaciones Científicas De Investigación
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride involves several pathways:
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) sulfate: Another copper-based compound with antimicrobial properties but lacks the complex ligand environment of the target compound.
Copper(I) chloride: Used in similar catalytic applications but has different reactivity due to its oxidation state.
Benzylsulfanyl derivatives: Compounds with similar ligand structures but without the copper center, leading to different chemical properties
Uniqueness
Copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride is unique due to its intricate coordination environment, which imparts specific reactivity and selectivity in chemical reactions. The combination of copper with benzylsulfanyl and pyridinylidenehydrazinylidene ligands provides a versatile platform for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C14H14ClCuN4S2+ |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride |
InChI |
InChI=1S/C14H14N4S2.ClH.Cu/c1-12(14-9-5-6-10-15-14)16-17-18(19)20-11-13-7-3-2-4-8-13;;/h2-10H,11H2,1H3;1H;/q;;+2/p-1/b16-12-,18-17?;; |
Clave InChI |
XQCBUIJTIZLQGB-WVFHXJQYSA-M |
SMILES isomérico |
C/C(=N/N=[N+]([S-])SCC1=CC=CC=C1)/C2=CC=CC=N2.[Cl-].[Cu+2] |
SMILES canónico |
CC(=NN=[N+]([S-])SCC1=CC=CC=C1)C2=CC=CC=N2.[Cl-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


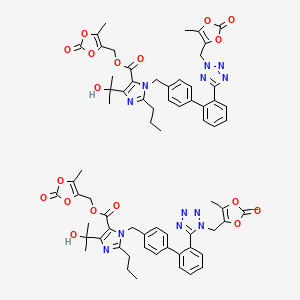
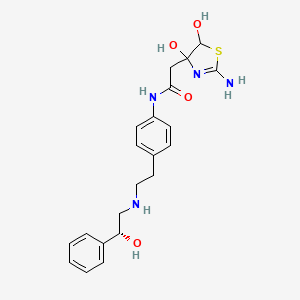
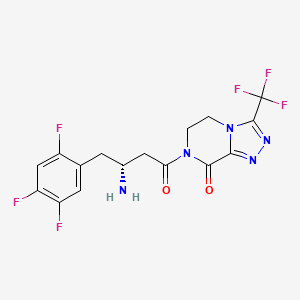
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
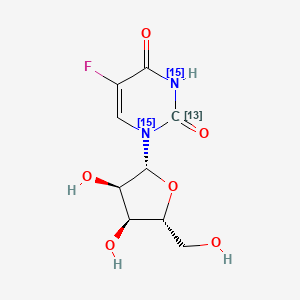
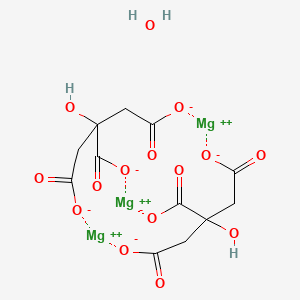
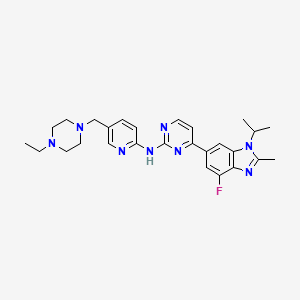
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
